molecular formula C21H28N4O2S B2747856 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide CAS No. 1091021-77-0

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B2747856
CAS No.: 1091021-77-0
M. Wt: 400.54
InChI Key: FDKOMNXQCWEVBO-UHFFFAOYSA-N
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclohexylureido group, and a dimethylphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclohexylureido Group: This step involves the reaction of the thiazole derivative with cyclohexyl isocyanate to form the cyclohexylureido group.

    Attachment of the Dimethylphenyl Group: The final step includes the coupling of the intermediate with 2,4-dimethylphenylpropanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the cyclohexylureido group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)butanamide
  • 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)pentanamide

Uniqueness

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-14-8-10-18(15(2)12-14)24-19(26)11-9-17-13-28-21(23-17)25-20(27)22-16-6-4-3-5-7-16/h8,10,12-13,16H,3-7,9,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKOMNXQCWEVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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